molecular formula C6H12ClN3S B1521653 C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride CAS No. 1185294-37-4

C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride

Cat. No.: B1521653
CAS No.: 1185294-37-4
M. Wt: 193.7 g/mol
InChI Key: WIJBHVRSRLAKSK-UHFFFAOYSA-N
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Description

“C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride” is a chemical compound with the empirical formula C6H12ClN3S . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 193.70 . The SMILES string representation is Cl.CC©c1nnsc1CN .

Scientific Research Applications

Antifungal and Antibacterial Activity

  • Compounds from the 1,3,4-thiadiazole group, including those with modifications at the thiadiazole moiety, have demonstrated a broad spectrum of biological activities. Notably, they possess antibacterial and antifungal properties, which make them candidates for addressing pathogenic fungi and bacteria resistant to current treatments. For example, a derivative was found to be highly active against pathogenic fungi, including Candida species resistant to azoles, and molds, showcasing its potential as a therapeutic agent for mycoses (Chudzik et al., 2019).

Antimicrobial and Antifilarial Potential

  • Novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties, with some showing promising activity against black fungi and pathogenic bacteria. These findings indicate their potential application in combating microbial diseases, including those associated with higher mortality rates like COVID-19-associated pulmonary aspergillosis (CAPA) and mucormycosis (CAM) (Rashdan et al., 2022).

Enzyme Inhibition for Therapeutic Applications

  • Research into the inhibition of enzymes like carbonic anhydrase (CA) by thiadiazole derivatives has highlighted their potential in treating disorders such as glaucoma, epilepsy, obesity, and cancer. These inhibitors offer a promising avenue for therapeutic intervention, displaying efficacy even without the typical sulfonamide group associated with CA inhibition (Altıntop et al., 2017).

Antiproliferative Properties

  • Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and analyzed for their antiproliferative properties. Among them, specific derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting their utility in cancer treatment. Molecular docking studies supported their potential mechanism of action against cancer and bacterial targets (Gür et al., 2020).

Corrosion Inhibition

  • Pyrazolone derivatives, related in structure to thiadiazole compounds, have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. This application demonstrates the versatility of thiadiazole derivatives and related compounds in industrial applications, protecting materials from corrosive damage (Fouda et al., 2006).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is also classified as a combustible solid .

Properties

IUPAC Name

(4-propan-2-ylthiadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.ClH/c1-4(2)6-5(3-7)10-9-8-6;/h4H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJBHVRSRLAKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride
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C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 5
C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 6
C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride

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